Triisopropylsilanethiol (CAS: 156275-96-6) is a sterically hindered, liquid organosilicon compound primarily procured as a safe, bench-stable synthetic equivalent to hydrogen sulfide (H2S) and as a highly efficient hydrogen atom transfer (HAT) catalyst [1]. Unlike gaseous H2S, which poses severe toxicity risks and often leads to uncontrolled dialkyl sulfide byproducts, TIPS-SH allows for the precise, high-yield synthesis of monoalkylated silyl thioethers. Beyond its role as a structural precursor, its unique electronic profile—specifically its low oxidation potential—makes it a critical polarity-reversal catalyst in modern photoredox methodologies and radical chain reductions, outperforming simple aliphatic thiols and solid silanethiol analogs in both handling and catalytic efficiency.
Substituting TIPS-SH with generic thiols (e.g., dodecanethiol), gaseous H2S, or the closely related triphenylsilanethiol (Ph3SiSH) introduces critical process failures and handling bottlenecks. Using H2S or unhindered thiols for sulfide synthesis invariably leads to complex product mixtures containing dialkyl sulfides due to uncontrolled over-alkylation, requiring costly downstream chromatographic separations. In catalytic applications, simple aliphatic thiols lack the precise redox tuning required for polarity-reversal catalysis, leading to stalled radical chains. Even when compared to the direct in-class substitute Ph3SiSH, TIPS-SH possesses a significantly lower oxidation potential (0.28 V vs 0.43 V) and exists as a liquid rather than a solid, fundamentally altering its handling profile, solubility kinetics, and compatibility with mild visible-light photoredox cycles[1].
In advanced photoredox applications requiring the generation of electrophilic thiyl radicals, the oxidation potential of the catalyst dictates process viability. Electrochemical profiling reveals that TIPS-SH oxidizes at a significantly lower potential than its closest structural analog, triphenylsilanethiol (Ph3SiSH) [1]. This 150 mV difference allows TIPS-SH to be easily oxidized under milder photocatalytic conditions, expanding the range of compatible photosensitizers and preventing the over-oxidation of sensitive substrates.
| Evidence Dimension | Anodic oxidation potential (E1/2ox vs Ag/AgCl in MeCN) |
| Target Compound Data | TIPS-SH: 0.28 V |
| Comparator Or Baseline | Triphenylsilanethiol (Ph3SiSH): 0.43 V |
| Quantified Difference | TIPS-SH oxidizes at a 150 mV lower potential than Ph3SiSH. |
| Conditions | Cyclic voltammetry in acetonitrile vs Ag/AgCl. |
A lower oxidation potential allows chemists to use milder, less expensive photocatalysts while avoiding substrate degradation during complex C-H functionalizations.
When synthesizing complex thiols or unsymmetrical sulfides, preventing the formation of symmetrical dialkyl sulfides is a primary procurement and process chemistry challenge. The massive steric bulk of the triisopropylsilyl group in TIPS-SH completely suppresses the second alkylation step that plagues reactions using H2S or simple thiols [1]. Reaction of TIPS-thiolate with primary and secondary alkyl halides yields the monoalkylated silyl thioether in near-quantitative yields, which can be cleanly deprotected without side reactions.
| Evidence Dimension | Selectivity for monoalkylation vs dialkyl sulfide formation |
| Target Compound Data | TIPS-SH: >98% selective yield of monoalkylated silyl sulfide |
| Comparator Or Baseline | H2S / unhindered thiols: High propensity for dialkyl sulfide byproducts |
| Quantified Difference | TIPS-SH eliminates the dialkyl sulfide byproduct pathway, ensuring >98% selectivity for the mono-adduct. |
| Conditions | Alkylation of potassium TIPS-thiolate with 1° or 2° alkyl halides. |
Eliminating dialkyl sulfide byproducts removes the need for challenging chromatographic purifications, directly lowering scale-up manufacturing costs.
In metal-free photoredox hydrosilylation polymerization of electron-rich dienes, the choice of HAT catalyst is critical for achieving high monomer conversion and controlled step-growth. TIPS-SH demonstrates superior catalytic efficiency compared to standard organic HAT agents[1]. While traditional catalysts like aceclidine completely fail to initiate the polymerization of electron-rich dienes, and benzyl mercaptan achieves only partial conversion, TIPS-SH drives the reaction to maximum efficiency, ensuring high-molecular-weight polymer formation.
| Evidence Dimension | Catalytic efficiency (conversion) in electron-rich diene hydrosilylation |
| Target Compound Data | TIPS-SH: Highest efficiency / optimal conversion |
| Comparator Or Baseline | Aceclidine (0% conversion / failed) and Benzyl mercaptan (~90% conversion) |
| Quantified Difference | TIPS-SH outperforms benzyl mercaptan and completely rescues the reactivity compared to aceclidine. |
| Conditions | 10 mol% HAT catalyst, 3 mol% 4CzIPN photocatalyst, dioxane, blue LED irradiation. |
For materials science procurement, TIPS-SH is the only reliable HAT catalyst for driving metal-free hydrosilylation of electron-rich diene monomers to completion.
Due to its >98% monoalkylation selectivity and liquid handling profile, TIPS-SH is the premier choice for process chemistry requiring the installation of thiol groups or the synthesis of unsymmetrical sulfides. It eliminates the severe toxicity and over-alkylation risks associated with hydrogen sulfide gas, streamlining downstream purification [1].
TIPS-SH is optimally suited as a polarity-reversal catalyst for the radical-chain reduction of alkyl halides using silanes. Its ability to rapidly transfer hydrogen atoms bridges the polarity mismatch between nucleophilic silanes and electrophilic alkyl radicals, making it a critical reagent for complex dehalogenations where direct reduction fails [2].
Driven by its exceptionally low oxidation potential, TIPS-SH is the preferred hydrogen atom transfer (HAT) co-catalyst in visible-light photoredox cycles. It is specifically procured for site-selective alpha-C-H alkylation and metal-free hydrosilylation polymerizations where standard thiols or triphenylsilanethiol fail to provide sufficient radical generation or conversion efficiency [3].
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